molecular formula C19H19N3O3S2 B2717245 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 477215-67-1

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2717245
CAS No.: 477215-67-1
M. Wt: 401.5
InChI Key: FYRTVZYQVOOXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This compound is offered for early-stage research and screening purposes. Research Applications and Potential Value The core 1,3,4-thiadiazole structure is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interact with critical biological processes . Scientific literature on closely related analogues suggests this compound is of significant interest in oncology research. Specifically, 1,3,4-thiadiazole derivatives have demonstrated promising in vitro cytotoxic activity against a range of human cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) . One study on a similar compound, an N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivative, reported superior activity against breast cancer cells (IC50 = 9 μM) compared to the reference drug imatinib . The 3,4-dimethoxyphenyl acetamide moiety in this compound's structure is similar to functional groups found in other bioactive molecules that have shown potent antitubulin polymerization activity, a key mechanism for halting cancer cell proliferation . Beyond oncology, 1,3,4-thiadiazole derivatives bearing the benzylthio group have also been investigated for their antibacterial properties. Research indicates that such compounds can exhibit high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis , with potency comparable to or exceeding that of established antibiotics like ciprofloxacin . Handling and Disclaimer This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity and for its safe handling and disposal.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-24-15-9-8-14(10-16(15)25-2)11-17(23)20-18-21-22-19(27-18)26-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRTVZYQVOOXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its significant pharmacological properties. The presence of the benzylthio group enhances its lipophilicity and potential biological interactions. The 3,4-dimethoxyphenyl acetamide moiety contributes to its overall activity profile.

Structural Formula

N 5 benzylthio 1 3 4 thiadiazol 2 yl 2 3 4 dimethoxyphenyl acetamide\text{N 5 benzylthio 1 3 4 thiadiazol 2 yl 2 3 4 dimethoxyphenyl acetamide}

1. Antimicrobial Activity

The thiadiazole derivatives have been extensively studied for their antimicrobial properties. A series of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the benzylthio group displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
N-(5-benzylthio)Pseudomonas aeruginosa2.0 µg/mL

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines revealed significant cytotoxic effects. For example, compounds derived from this structure were tested against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Prototype 1HeLa0.37
Prototype 2MCF-70.73
Prototype 3HepG20.95
SorafenibHeLa7.91

Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells and disrupt the cell cycle at the sub-G1 phase .

The mechanism by which this compound exerts its effects is multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancerous cells.
  • Enzyme Inhibition : Some studies suggest that thiadiazole derivatives can inhibit specific enzymes involved in tumor growth and proliferation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that certain modifications significantly enhanced anticancer activity compared to standard treatments like sorafenib. The most effective derivatives exhibited IC50 values lower than those of established drugs .

Case Study 2: Antimicrobial Assessment

In another investigation focusing on antibacterial properties, compounds with varying substitutions on the thiadiazole ring were synthesized and tested against clinical strains of bacteria. The results indicated that modifications could lead to enhanced antibacterial efficacy .

Scientific Research Applications

Antibacterial Applications

Several studies have demonstrated the antibacterial potential of thiadiazole derivatives, including those related to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Synthesis and Activity : A study synthesized various derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited superior activity compared to traditional antibiotics like norfloxacin and ciprofloxacin .
    Compound NameActivity Against Staphylococcus aureusActivity Against Escherichia coli
    Compound AHighModerate
    Compound BModerateHigh
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the benzyl unit and the nature of the sulfur linker significantly influenced antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against resistant strains .

Anticancer Applications

The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

  • Cytotoxicity Studies : A notable study designed and synthesized derivatives as analogs of sorafenib and tested them against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The findings showed that several derivatives exhibited significant cytotoxicity with IC50 values lower than that of sorafenib .
    Compound NameIC50 (HeLa)IC50 (MCF-7)IC50 (A549)
    5d0.37 µM1.20 µM5.00 µM
    5g0.73 µM1.50 µM6.00 µM
    Sorafenib7.91 µM8.00 µM10.00 µM
  • Mechanism of Action : Flow cytometry analysis indicated that the most potent compounds induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase. Additionally, in silico docking studies confirmed strong binding affinity to VEGFR-2, highlighting a potential target for these compounds in cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Biological Activity (IC50/EC50) Key Findings Reference
Target Compound R1 = Benzylthio, R2 = 3,4-dimethoxyphenyl Not explicitly reported Predicted interactions with tyrosine kinases due to dimethoxy groups
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide R1 = Benzylthio, R2 = 4-CF3-phenyl IC50 = 9 µM (MDA-MB-231) Superior anticancer activity vs. Imatinib (IC50 = 20 µM) in breast cancer
N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-CF3-phenyl)acetamide R1 = 3-MeO-benzylthio, R2 = 4-CF3-phenyl IC50 = 7 µM (MDA-MB-231) Enhanced activity due to methoxy substitution improving solubility
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-...) R1 = 4-Cl-benzylthio, R2 = thiadiazine EC50 = 12 µM (antimicrobial) Chlorine substitution increases antimicrobial potency
2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide R1 = p-tolyl, R2 = benzooxazole IC50 = 18 µM (neuroprotective) Benzooxazole enhances CNS penetration

Key Observations:

Substituent-Driven Activity :

  • The trifluoromethyl group (e.g., in Aliabadi et al., 2013) significantly enhances anticancer activity compared to the dimethoxyphenyl group, likely due to increased electron-withdrawing effects and improved target binding .
  • Methoxy groups (e.g., 3,4-dimethoxy or 3-MeO-benzylthio) improve solubility and modulate interactions with kinases, as seen in docking studies .
  • Halogenated substituents (e.g., 4-Cl-benzylthio) boost antimicrobial activity by enhancing membrane permeability .

Physical Properties :

  • The target compound’s melting point (~137–138°C; ) is comparable to analogues like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-...) (179–181°C; ), suggesting similar crystallinity.
  • Derivatives with bulky aromatic groups (e.g., benzo[d]oxazole) exhibit higher melting points (>240°C; ), correlating with reduced solubility.

Mechanistic and Pharmacological Comparisons

Anticancer Activity:

  • The target compound’s 3,4-dimethoxyphenyl group may inhibit tyrosine kinases (e.g., EGFR) via π-π stacking, analogous to the 4-CF3-phenyl group in Aliabadi et al. (2013), which showed potent activity against MDA-MB-231 cells .
  • Benzylthio vs. Alkylthio : Benzylthio derivatives generally exhibit higher anticancer potency than ethylthio or methylthio analogues (e.g., compound 5g in ), likely due to enhanced hydrophobic interactions .

Antimicrobial Activity:

  • Thiadiazole-thiadiazine hybrids (e.g., compound 5d in ) demonstrate broader-spectrum antimicrobial activity compared to the target compound, attributed to the thioxo-thiadiazinan-3-yl moiety disrupting bacterial membranes .

Neuroprotective Potential:

    Q & A

    Q. What are the standard synthetic routes for this compound?

    The compound is typically synthesized via a multi-step procedure involving:

    • Thiadiazole core formation : Reacting thiosemicarbazide derivatives with POCl₃ or other phosphorylating agents under reflux (90°C, 3 hours) .
    • Substitution at position 5 : Introducing benzylthio groups via nucleophilic displacement using benzyl mercaptan in basic conditions (e.g., KOH/ethanol) .
    • Acetamide coupling : Reacting the intermediate with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of triethylamine as a base . Yields are optimized by controlling stoichiometry, solvent selection (e.g., dioxane or ethanol), and recrystallization .

    Q. What spectroscopic techniques are used for structural characterization?

    Key methods include:

    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzylthio protons at δ 4.3–4.5 ppm; aromatic methoxy groups at δ 3.8–3.9 ppm) .
    • FT-IR : Identification of C=O stretches (~1678 cm⁻¹) and N-H bonds (~3305 cm⁻¹) .
    • Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

    Q. How is purity assessed during synthesis?

    Purity is determined via:

    • TLC : Using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
    • Melting point analysis : Sharp melting points (e.g., 132–135°C) indicate high crystallinity .
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

    Advanced Research Questions

    Q. How do structural modifications influence anticancer activity?

    Structure-activity relationship (SAR) studies reveal:

    • Benzylthio substitution : Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance cytotoxicity by increasing lipophilicity and target binding .
    • Acetamide side chains : Bulky substituents (e.g., 3,4-dimethoxyphenyl) improve selectivity for tyrosine kinases (e.g., abl/src) .
    • Thiadiazole ring : Replacing sulfur with oxygen reduces stability and bioactivity .

    Q. How can discrepancies in cytotoxicity data across studies be resolved?

    Contradictions arise due to:

    • Cell line variability : MDA-MB-231 (breast cancer) and PC3 (prostate cancer) show differential sensitivity due to varying expression of caspases 3/9 .
    • Assay protocols : MTT vs. SRB assays may yield divergent IC₅₀ values; normalization to positive controls (e.g., doxorubicin) is critical .
    • Solvent effects : DMSO concentrations >0.1% can artifactually inhibit cell growth .

    Q. What computational strategies predict binding affinity for lipoxygenase (LOX) inhibition?

    Molecular docking (e.g., ArgusLab 4.0) identifies:

    • Key interactions : Hydrogen bonding between the acetamide carbonyl and LOX active-site residues (Arg130, Gln716) .
    • Binding energy thresholds : Compounds with ΔG < −8.5 kcal/mol show >50% LOX inhibition at 10 µM .

    Q. How is apoptosis induction via caspase pathways confirmed?

    Methodologies include:

    • Caspase-3/9 activation assays : Fluorogenic substrates (e.g., Ac-DEVD-AMC) quantify enzymatic activity in lysates .
    • Annexin V/PI staining : Flow cytometry distinguishes early apoptosis (Annexin V⁺/PI⁻) from necrosis .
    • Western blotting : Detection of cleaved PARP and caspase-3 fragments .

    Q. What strategies improve selectivity for cancer cells over normal cells?

    Approaches include:

    • Prodrug design : Incorporating pH-sensitive linkers activated in the tumor microenvironment .
    • Targeted delivery : Conjugation to folate or RGD peptides to exploit receptor overexpression .
    • Dual-targeting inhibitors : Simultaneous inhibition of LOX and tyrosine kinases reduces off-target effects .

    Q. How are solubility challenges addressed in in vitro assays?

    • Co-solvents : Use of DMSO (≤0.1%) or β-cyclodextrin inclusion complexes .
    • Micellar systems : Encapsulation in PEG-PLGA nanoparticles improves aqueous dispersion .

    Methodological Considerations

    Q. What in vitro assays evaluate enzyme inhibition (e.g., LOX)?

    • Colorimetric LOX assay : Monitoring conjugated diene formation at 234 nm using linoleic acid as a substrate .
    • Kinetic analysis : Michaelis-Menten parameters (Km, Vmax) determined via UV-Vis spectroscopy .

    Q. How are reaction conditions optimized for scale-up?

    • DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading .
    • Continuous flow synthesis : Reduces reaction time and improves yield consistency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.